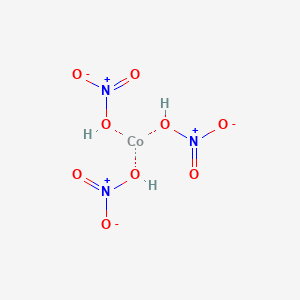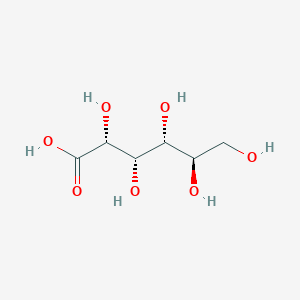
Lithiumhexafluoroantimonat
Übersicht
Beschreibung
Lithium hexafluoroantimonate is an inorganic chemical compound with the chemical formula LiSbF₆. It is known for its white to off-white powder appearance and its solubility in water . This compound crystallizes in the rhombohedral space group R3 with specific lattice constants . It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Lithium hexafluoroantimonate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Lithium hexafluoroantimonate is a chemical compound of antimony .
Mode of Action
The exact mode of action of lithium hexafluoroantimonate remains unclear . It is suggested that the compound may combine with sulfhydryl groups, including those in several enzymes important for tissue respiration . This interaction could potentially interfere with the normal functioning of these enzymes.
Biochemical Pathways
It is suggested that the compound may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could potentially disrupt normal metabolic processes.
Pharmacokinetics
Lithium has an extremely narrow therapeutic window, which necessitates close therapeutic drug monitoring .
Result of Action
It is suggested that the compound’s interaction with enzymes could potentially disrupt normal metabolic processes and affect tissue respiration .
Biochemische Analyse
Biochemical Properties
For instance, lithium can compete with other cations, especially sodium and magnesium, for macromolecular binding sites . This competition can influence the function of various enzymes, proteins, and other biomolecules .
Cellular Effects
Lithium ions can influence cell function by competing with other cations for binding sites, potentially altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lithium ions can exert their effects at the molecular level by competing with other cations for binding sites . This can lead to changes in enzyme activity, alterations in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that lithium ions can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that lithium can have varying effects at different dosages
Metabolic Pathways
It is known that lithium can interfere with enzymes of the glycogenolysis and gluconeogenesis pathways
Transport and Distribution
It is known that lithium is rapidly absorbed by the gastrointestinal tract
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The traditional method for preparing lithium hexafluoroantimonate involves the hydrofluoric acid solvent method. In this process, antimony pentafluoride (SbF₅) and lithium fluoride (LiF) are added to an anhydrous hydrofluoric acid system, resulting in the formation of a lithium hexafluoroantimonate solution .
Industrial Production Methods: Industrial production of lithium hexafluoroantimonate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced equipment and techniques helps in minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium hexafluoroantimonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the hexafluoroantimonate ion (SbF₆⁻) is replaced by other anions.
Complex Formation: It forms complexes with various cations, which can be utilized in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions with lithium hexafluoroantimonate include strong acids and bases, as well as other fluoride compounds. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: The major products formed from reactions involving lithium hexafluoroantimonate depend on the specific reagents and conditions used. For example, reactions with strong acids may produce different antimony-fluoride complexes .
Vergleich Mit ähnlichen Verbindungen
- Sodium hexafluoroantimonate (NaSbF₆)
- Potassium hexafluoroantimonate (KSbF₆)
- Ammonium hexafluoroantimonate (NH₄SbF₆)
Comparison: Lithium hexafluoroantimonate is unique due to its specific lattice structure and solubility properties. Compared to sodium and potassium hexafluoroantimonate, it has a higher solubility in water, making it more versatile in aqueous solutions . Additionally, its use in the production of solid-state electrolytes for advanced lithium batteries highlights its distinct advantages over similar compounds .
Eigenschaften
IUPAC Name |
lithium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Li.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBFYDVCPCHHG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6LiSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587189 | |
| Record name | Lithium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18424-17-4 | |
| Record name | Lithium hexafluoroantimonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18424-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimonate(1-), hexafluoro-, lithium (1:1), (OC-6-11)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















